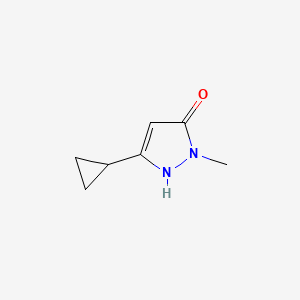

5-cyclopropyl-2-methyl-1H-pyrazol-3-one

Description

General Overview of Pyrazolone (B3327878) Heterocycles in Organic Chemistry

Pyrazolones are a significant class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl functional group within the ring. wikipedia.org This structure can be viewed as a derivative of pyrazole (B372694), an aromatic heterocycle, with an added keto group. wikipedia.org Pyrazolone chemistry is rich and versatile, primarily due to the phenomenon of tautomerism. Pyrazolones can exist in several isomeric forms, including two main structural isomers, 3-pyrazolone and 4-pyrazolone, which can interconvert through lactam-lactim and imine-enamine tautomerism. wikipedia.org This structural flexibility, along with multiple reactive sites, makes the pyrazolone ring a valuable synthon in organic synthesis.

The chemical reactivity of the pyrazolone nucleus allows for various modifications, such as electrophilic substitution at the C-4 position, which is an effective route for creating more complex derivatives. nih.gov These compounds are generally solids, with their physical properties, such as melting point and solubility, being influenced by substituents on the ring. softbeam.net The pyrazolone scaffold is a critical component in a wide array of molecules with diverse applications, ranging from medicinal chemistry to materials science. nih.govnih.gov Their utility is particularly prominent in the development of pharmaceuticals and dyes. wikipedia.org For instance, the pyrazolone group is a key feature in many azo dyes, such as tartrazine (B75150) and various industrial pigments. wikipedia.org

Historical Development and Evolution of Pyrazolone Research

The history of pyrazolone chemistry began in 1883 with the German chemist Ludwig Knorr. wikipedia.orgwikipedia.orgslideshare.net While attempting to synthesize a quinoline (B57606) derivative, Knorr serendipitously produced the first pyrazolone derivative through a condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. wikipedia.orgresearchgate.net This compound was later identified as 1-phenyl-3-methyl-5-pyrazolone. researchgate.net This discovery quickly led to the synthesis of Antipyrine (phenazone) in the 1880s, one of the earliest synthetic pharmaceuticals to be commercialized. wikipedia.orgnih.gov

The initial success of Antipyrine as an analgesic and antipyretic spurred extensive research into other pyrazolone derivatives, aiming to discover compounds with improved therapeutic action and reduced toxicity. nih.govresearchgate.net This led to the development of a family of pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs), including Aminophenazone and Dipyrone (Metamizole), the latter of which was introduced in 1922 and is still used in some parts of the world. wikipedia.orgresearchgate.net Over the decades, research has expanded beyond anti-inflammatory applications to explore a broad spectrum of pharmacological activities. nih.gov Today, pyrazolone derivatives are investigated for antimicrobial, antitumor, antiviral, antioxidant, and central nervous system effects, among others. nih.gov The enduring interest in this heterocyclic system highlights its privileged structure in medicinal chemistry and drug discovery. nih.govnih.gov

| Year | Milestone | Significance |

| 1883 | Ludwig Knorr reports the first synthesis of a pyrazolone derivative. wikipedia.orgresearchgate.net | Marks the beginning of pyrazolone chemistry. |

| 1880s | Synthesis and introduction of Antipyrine (phenazone). wikipedia.orgnih.gov | One of the first commercially successful synthetic drugs, establishing the therapeutic potential of pyrazolones. |

| 1922 | Dipyrone (Metamizole) is introduced for clinical use. researchgate.net | Expands the family of pyrazolone-based analgesics. |

| 1959 | The first naturally occurring pyrazole, 1-pyrazolyl-alanine, is isolated. wikipedia.orgnih.gov | Demonstrates the presence of the parent pyrazole ring system in nature. |

| Modern Era | Research expands into diverse pharmacological areas. nih.govnih.gov | Pyrazolone derivatives are investigated for anticancer, antimicrobial, and other therapeutic applications. |

Unique Structural Features and Substituent Effects of the Cyclopropyl (B3062369) and Methyl Groups in 5-cyclopropyl-2-methyl-1H-pyrazol-3-one

N-Methyl Group: The methyl group attached to the nitrogen atom at position 2 is an electron-donating group through an inductive effect. This substitution stabilizes the 3-pyrazolone tautomeric form. wikipedia.org The presence of the methyl group also increases the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes. Furthermore, it prevents tautomerization involving the N2 position, locking the core structure.

C-Cyclopropyl Group: The cyclopropyl group at the C5 position is a particularly interesting substituent. Due to the high degree of s-character in its C-C bonds and its strained ring structure, a cyclopropyl group exhibits unique electronic properties, sometimes behaving similarly to a vinyl group or a phenyl ring. It can participate in conjugation with adjacent π-systems, a property known as sigma-aromaticity. This interaction can influence the electron density distribution within the pyrazolone ring. The presence of the cyclopropyl substituent is known to impart unique chemical properties and can enhance the biological activity of heterocyclic compounds. smolecule.com

The combination of these two groups modulates the chemical properties of the pyrazolone ring. The electron-donating methyl group can affect the basicity of the ring nitrogens, while the electronically versatile cyclopropyl group can influence the reactivity of the adjacent C4 position, a common site for further functionalization in pyrazolones. nih.gov The steric bulk of the cyclopropyl group, although relatively small, can also play a role in directing the approach of reagents and influencing how the molecule interacts with biological targets like enzyme active sites. researchgate.net

| Substituent | Position | Electronic Effect | Potential Influence on the Molecule |

| Methyl | N2 | Electron-donating (inductive) | Increases lipophilicity; Stabilizes the 3-pyrazolone tautomer; Affects basicity. |

| Cyclopropyl | C5 | Electronically versatile (can donate or withdraw electrons via conjugation) | Influences electron density of the ring; Can enhance biological activity; Affects reactivity at C4. smolecule.com |

Significance and Research Rationale for Investigating this compound

The investigation into this compound is driven by the established importance of the pyrazolone scaffold in medicinal and agricultural chemistry. nih.govresearchgate.net Pyrazolone derivatives possess a wide range of biological activities, and researchers continually synthesize novel analogues to explore new therapeutic possibilities and structure-activity relationships (SAR). nih.gov The rationale for focusing on this specific compound is rooted in the strategic combination of its structural components.

The pyrazolone core itself is a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to enhance potency, alter metabolic stability, and improve selectivity for a biological target. smolecule.com Research on related compounds, such as 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine and various 3-cyclopropyl-1H-pyrazol-5-amine derivatives, has shown their potential as building blocks for antimicrobial and antiproliferative agents. smolecule.comtandfonline.com

Therefore, this compound is a significant research target for several reasons:

Synthetic Intermediate: It serves as a valuable building block for the synthesis of more complex molecules. Its reactive sites can be further functionalized to create libraries of novel compounds for biological screening.

Medicinal Chemistry Scaffold: The unique combination of the proven pyrazolone core with the modulating cyclopropyl and methyl groups makes it an attractive candidate for drug discovery programs targeting a range of diseases, including those involving inflammation, microbial infections, or cancer. nih.gov

SAR Studies: Investigating this compound and its derivatives helps researchers understand the specific influence of the cyclopropyl group on the biological activity of pyrazolones, contributing to the rational design of future therapeutic agents. nih.gov

In essence, the research into this compound is aimed at leveraging a historically successful heterocyclic core and enhancing its properties through strategic substitution to discover new chemical entities with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h4-5,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMGFFMFDKIPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Cyclopropyl 2 Methyl 1h Pyrazol 3 One

Retrosynthetic Analysis of the 5-cyclopropyl-2-methyl-1H-pyrazol-3-one Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the two C-N bonds within the pyrazolone (B3327878) ring. This bond cleavage, characteristic of a cyclocondensation reaction, reveals two key synthons: a 1,3-dicarbonyl equivalent and a hydrazine derivative.

Specifically, this leads to methylhydrazine and a β-keto ester, ethyl 3-cyclopropyl-3-oxopropanoate. These two precursors represent the most common and direct building blocks for assembling the target pyrazolone scaffold. The synthesis of the required β-keto ester, ethyl 3-cyclopropyl-3-oxopropanoate, can be achieved from ethyl hydrogen malonate and cyclopropanecarbonyl chloride. prepchem.com

Classical Cyclocondensation Routes for Pyrazolone Synthesis

The traditional and most widely employed method for constructing the pyrazolone ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This robust reaction forms the heterocyclic ring in a single, efficient step.

The Knorr pyrazole (B372694) synthesis and related cyclocondensations are foundational in heterocyclic chemistry. The synthesis of this compound is classically achieved through the reaction of a β-keto ester, namely ethyl 3-cyclopropyl-3-oxopropanoate, with methylhydrazine. mdpi.com

The reaction mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the more electrophilic ketone carbonyl of the β-keto ester. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of the stable pyrazolone ring. The reaction is typically conducted in a suitable solvent like ethanol, often with acid or base catalysis to facilitate the condensation.

Table 1: Synthesis of the Precursor Ethyl 3-cyclopropyl-3-oxopropanoate

| Reactants | Reagents | Conditions | Product | Yield |

|---|

Data compiled from representative synthetic procedures. prepchem.com

Despite the utility of classical cyclocondensation, the synthesis of this compound presents a significant challenge: regioselectivity. The use of an unsymmetrical hydrazine, methylhydrazine, can lead to the formation of two possible regioisomers. beilstein-journals.orgclockss.org

Modern and Advanced Synthetic Approaches

To overcome the limitations of classical methods, particularly the issue of regioselectivity, modern synthetic chemistry has focused on developing catalytic and more controlled approaches for pyrazolone ring formation.

Catalysis offers a pathway to milder reaction conditions, improved yields, and enhanced selectivity in heterocyclic synthesis.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazole and pyrazolone derivatives. nih.gov While direct catalytic synthesis of this compound is not extensively documented, general methods involving transition metals like copper, palladium, ruthenium, and iron have been developed for the formation of the pyrazole ring. organic-chemistry.org

These methods often involve domino or multicomponent reactions that construct the ring with high efficiency. For instance, copper-catalyzed domino C-N coupling/hydroamination reactions have been used to prepare pyrazoles from acetylenes and diamines. nih.gov Such catalytic systems can influence the regioselectivity of the cyclization by coordinating to the reactants and directing the bond-forming steps, potentially offering a solution to the isomer problem encountered in the classical synthesis with methylhydrazine. While not yet specifically applied to this target molecule in the reviewed literature, these advanced catalytic strategies represent a promising future direction for the efficient and regioselective synthesis of this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methylhydrazine |

| Ethyl 3-cyclopropyl-3-oxopropanoate |

| Ethyl hydrogen malonate |

| Cyclopropanecarbonyl chloride |

| n-Butyllithium |

| Tetrahydrofuran (THF) |

| Hydrochloric acid |

| Ethanol |

| 1-methyl-5-cyclopropyl-1H-pyrazol-3-one |

| Copper |

| Palladium |

| Ruthenium |

Catalytic Methods for Pyrazolone Ring Formation

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric synthesis has emerged as a powerful tool for constructing chiral molecules, including pyrazolone derivatives, without relying on metal catalysts. researchgate.net This approach utilizes small organic molecules to catalyze reactions enantioselectively, offering a greener and often more accessible alternative to traditional methods. researchgate.netrwth-aachen.de In the context of pyrazolones, which are prevalent motifs in pharmaceuticals and agrochemicals, organocatalysis provides a means to create structurally complex and enantioenriched products. researchgate.netrwth-aachen.de

Bifunctional organocatalysts, such as aminothioureas, are particularly effective. rwth-aachen.dersc.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly controlled asymmetric transformations. rwth-aachen.de For instance, the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles has been successfully catalyzed by bifunctional thiourea, yielding chiral compounds that incorporate both isoxazole and pyrazole moieties with high enantioselectivities (83–94% ee). rsc.org Similarly, aminocatalytic asymmetric [4 + 4] annulation reactions between ynones and unsaturated pyrazolones have been developed, leading to the synthesis of eight-membered ether-embedded 4,5-fused pyrazoles in a highly enantioselective manner. acs.orgacs.org These methods demonstrate the potential of organocatalysis to generate diverse and stereochemically complex pyrazolone-based scaffolds. researchgate.netacs.org

| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| Bifunctional Thiourea | Pyrazol-5-ones, 3-methyl-4-nitro-5-alkenylisoxazoles | Chiral Isoxazole-Pyrazole Compounds | 83-94% | rsc.org |

| Aminocatalyst | Ynones, Unsaturated Pyrazolones | Eight-membered ether-embedded 4,5-fused pyrazoles | Good to high | acs.org |

| Aminothiourea | Pyrazolones, Nitroolefins | Fluorinated Pyrazolones | Not specified | rwth-aachen.de |

Multicomponent Reactions (MCRs) for Direct Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like pyrazolones. beilstein-journals.orgnih.gov These reactions are distinguished by their operational simplicity, time and energy savings, and high atom and step economy, aligning well with the principles of green chemistry. nih.govnih.gov

The synthesis of pyrazole and pyrazolone derivatives is particularly amenable to MCRs. A common and versatile approach is the one-pot condensation of a β-ketoester, a hydrazine derivative, an aldehyde, and a nitrile (such as malononitrile). nih.gov This four-component reaction can rapidly assemble highly substituted pyranopyrazole scaffolds. nih.gov Variations of this strategy are numerous; for example, pyrazolones can be generated from the reaction of β-ketoesters and hydrazines, which then act as intermediates in subsequent cyclization reactions. beilstein-journals.org The versatility of MCRs allows for the creation of large libraries of structurally diverse pyrazolone derivatives, which is highly valuable in medicinal chemistry and drug discovery. nih.gov These reactions can often be performed in environmentally benign solvents like water or even under solvent-free conditions, further enhancing their green credentials. beilstein-journals.orgacs.org

Photochemical Reactions and Photo-induced Transformations in Pyrazolone Synthesis

Photochemical methods offer a unique, reagent-free approach to synthesizing pyrazole and pyrazoline heterocycles. thieme-connect.comthieme-connect.com These reactions utilize light energy to generate highly reactive intermediates that would be difficult to access through traditional thermal methods. sonar.ch A prominent strategy involves the photochemical extrusion of nitrogen from 2,5-disubstituted tetrazoles. sonar.ch Upon irradiation with UV light, these tetrazoles release gaseous nitrogen to form reactive nitrile imine dipoles in situ. thieme-connect.comsonar.ch

These nitrile imines can then be trapped by various dipolarophiles, such as alkenes or alkynes, in a 1,3-dipolar cycloaddition reaction to yield pyrazolines and pyrazoles, respectively. thieme-connect.comsonar.ch This "photoclick chemistry" approach is attractive due to its operational simplicity and the fact that nitrogen is the only byproduct. thieme-connect.comsonar.ch The method has been shown to be effective for a wide range of substrates, allowing for the synthesis of diverse pyrazole derivatives. sonar.ch Furthermore, this photochemical strategy can be adapted to continuous flow systems, enabling safer, more scalable, and efficient production of these important heterocyclic compounds. thieme-connect.comresearchgate.net

| Precursor | Reactive Intermediate | Reaction Type | Product | Key Advantage | Reference |

| 2,5-Disubstituted Tetrazole | Nitrile Imine | 1,3-Dipolar Cycloaddition | Pyrazoline/Pyrazole | Reagent-free, N₂ is the only byproduct | thieme-connect.comsonar.ch |

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of pyrazole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netjetir.org This involves developing methodologies that are more energy-efficient, minimize waste, use less hazardous substances, and employ renewable resources. jetir.org Key strategies in the green synthesis of pyrazolones include the use of multicomponent reactions, alternative energy sources like microwaves and ultrasound, solvent-free reaction conditions, and the use of water as a benign solvent. nih.govresearchgate.net These approaches not only reduce the ecological footprint but also often lead to improved reaction efficiency, shorter reaction times, and simpler purification procedures. acs.orgresearchgate.net

Solvent-Free Reactions

Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. mdpi.comnih.gov Solvent-free synthesis of pyrazoles and pyrazolones can be achieved through various techniques, including grinding of solid reactants or by heating neat reaction mixtures, often with the assistance of microwave irradiation. researchgate.netmdpi.com

One-pot, three-component syntheses of pyrazolones have been developed under solvent-free conditions. nih.gov For instance, the reaction of an ethyl acetoacetate (B1235776), a hydrazine, and an aldehyde can be carried out by simply mixing the neat reagents and irradiating with microwaves to afford the desired 4-arylidenepyrazolone derivatives in good to excellent yields. nih.gov Another approach involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under solvent-free conditions, which can be extended to multicomponent protocols. beilstein-journals.org These methods are not only eco-friendly but also often result in higher yields and cleaner reaction profiles compared to their solvent-based counterparts. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, significantly accelerating a wide range of reactions, including the synthesis of pyrazolones. nih.govdergipark.org.tr Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times—from hours to minutes—and improved product yields. mdpi.comnih.gov

This technique is highly effective for pyrazolone synthesis, particularly in multicomponent reactions. nih.gov A one-pot, solvent-free synthesis of 4-arylidenepyrazolone derivatives has been achieved by irradiating a mixture of ethyl acetoacetate, a substituted hydrazine, and an aldehyde in a domestic microwave oven for just a few minutes. nih.gov Similarly, the cyclocondensation of 1,1,1-trichloro-4-alkoxy-3-alken-2-ones with hydrazine methyl carboxylate proceeds efficiently under solvent-free microwave conditions. scielo.br The combination of microwave heating with solvent-free conditions represents a highly efficient and environmentally benign methodology for the rapid synthesis of diverse pyrazole libraries. nih.govmdpi.com

| Reactants | Conditions | Product | Reaction Time | Yield | Reference |

| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | Solvent-free, 420 W MW | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | 10 min | Good to excellent | nih.gov |

| α,β-Unsaturated ketone, p-toluenesulfonhydrazide, K₂CO₃ | Solvent-free, MW, 130 °C | 3,5-disubstitued-1H-pyrazoles | Short | High | mdpi.com |

| Enones, Semicarbazide hydrochloride | MW (100 W), 70°C, Methanol/Water | 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 4 min | 82-96% | dergipark.org.tr |

| 3-chloro-5-methyl-1H-pyrazole, Phenyl glycidyl ether | Solvent-free, MW, 120 °C | 1-(3-Chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol | 1 min | 26% | nih.gov |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of organic compounds, including pyrazoles. mdpi.comnih.gov By performing reactions in a continuously flowing stream through a reactor, this methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This enhanced control leads to higher yields, improved product purity, better reproducibility, and significantly enhanced safety profiles, especially for highly exothermic or hazardous reactions. mdpi.comresearchgate.net

The synthesis of pyrazoles has been successfully translated from batch to continuous flow processes. galchimia.com For example, a two-step flow synthesis can efficiently produce a library of pyrazoles from acetophenones. The process involves an initial condensation with DMF-dimethylacetal to form an enaminone intermediate, followed by a second condensation with hydrazine in a heated microreactor. galchimia.com Photochemical syntheses of pyrazolines from tetrazoles have also been implemented in flow reactors, which allows for safe, scalable, and continuous production while managing the release of nitrogen gas byproduct effectively. thieme-connect.commdpi.com Flow chemistry represents a scalable and efficient platform for the synthesis of pyrazolone precursors and related heterocycles, addressing many of the limitations of traditional batch processing. mdpi.comnih.gov

Synthesis of Precursors and Key Intermediates for this compound

The primary precursors for the synthesis of this compound are a cyclopropyl-substituted β-ketoester and methylhydrazine. The synthesis of these intermediates requires specific strategies to introduce the cyclopropyl (B3062369) and methyl groups regioselectively.

The introduction of a cyclopropyl group into a molecule can be achieved through various synthetic methods. For the synthesis of the target pyrazolone, a key intermediate is a cyclopropyl-substituted β-ketoester, such as ethyl cyclopropylacetoacetate.

One common approach to synthesize cyclopropyl ketones is through the decarboxylative ring contraction of α-acyl-γ-butyrolactones. For instance, heating 3-benzoyldihydro-2(3H)-furanone in the presence of sodium chloride in dimethyl sulfoxide (DMSO) can yield cyclopropyl phenyl ketone . This method offers a versatile route to various cyclopropyl ketones.

Another strategy involves the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones). This method has been used to prepare 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes nih.gov. While not directly producing the required β-ketoester, it demonstrates a powerful technique for creating the cyclopropane (B1198618) ring adjacent to a carbonyl group.

More direct methods for preparing cyclopropyl-substituted carbonyl compounds include the reaction of organometallic reagents with cyclopropanecarboxylic acid derivatives or the cyclization of halo-ketones. For example, methyl cyclopropyl ketone can be prepared from 5-chloro-2-pentanone by treatment with a base orgsyn.org.

A general and efficient method for preparing γ-keto esters, which can be precursors to β-ketoesters, involves a one-pot zinc carbenoid-mediated homologation of β-keto esters orgsyn.org. This reaction inserts a methylene (B1212753) group between the carbonyl carbons of a β-dicarbonyl compound.

The following table summarizes some methods for the preparation of cyclopropyl ketones, which are key precursors to the required β-ketoesters.

Table 1: Synthetic Methods for Cyclopropyl Ketones

| Method | Starting Materials | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Decarboxylative Ring Contraction | 3-Benzoyldihydro-2(3H)-furanone | NaCl, DMSO, heat | Cyclopropyl phenyl ketone | Excellent |

| Corey-Chaykovsky Cyclopropanation | 2-Hydroxychalcone | Trimethylsulfoxonium iodide, NaH, DMSO/THF | 1-(2-Hydroxyphenyl)-3-phenyl-1,2-cyclopropanedicarbaldehyde | 70 |

Methylhydrazine is a readily available reagent. The primary challenge in its use for the synthesis of 1-methyl-substituted pyrazolones is controlling the regioselectivity of the cyclization reaction. Methylhydrazine has two nitrogen atoms, and either can initiate the nucleophilic attack on the β-ketoester.

The reaction of methylhydrazine with a β-ketoester can potentially lead to two isomeric pyrazolones. For example, the reaction of methylhydrazine with ethyl acetoacetate can produce both 1,3-dimethyl-5-pyrazolone and 1,5-dimethyl-3-pyrazolone ias.ac.in. The regioselectivity is influenced by the reaction conditions and the nature of the substituents on the β-ketoester.

In the case of unsymmetrical β-dicarbonyl compounds, the initial condensation can occur at either carbonyl group, leading to a mixture of regioisomers. The reaction of methylhydrazine with 2-polyfluoroalkylchromones in the presence of acid leads to the regioselective formation of 5-(2-hydroxyaryl)-1-methyl-3-polyfluoroalkylpyrazoles nih.gov. This suggests that electronic and steric factors of the β-dicarbonyl compound play a crucial role in directing the cyclization.

To circumvent the issue of regioselectivity, one strategy is to use a pre-functionalized hydrazine where one of the nitrogen atoms is protected or derivatized. However, for the synthesis of this compound, direct condensation with methylhydrazine is the most common approach, and the separation of isomers, if formed, might be necessary.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the use of catalysts.

The condensation of hydrazines with 1,3-dicarbonyl compounds is a well-established method for pyrazole synthesis nih.govpharmaguideline.com. The reaction is typically carried out in a protic solvent like ethanol or acetic acid. For the synthesis of 1,3-dimethyl-5-pyrazolone from methylhydrazine and ethyl acetoacetate, reaction temperatures ranging from 0 to 78 °C have been reported, with yields between 66% and 100% ias.ac.in. A solvent-free approach has also been described ias.ac.in.

The effect of various solvents such as acetonitrile, methanol, ethanol, dichloromethane, and water has been studied for similar pyrazole syntheses researchgate.net. Ethanol is often a preferred solvent due to its renewable nature and low hazard profile researchgate.net. The reaction temperature can also significantly impact the yield, and optimization studies are necessary to find the ideal conditions for a specific set of reactants researchgate.net.

The following table outlines key parameters that can be optimized for the synthesis of this compound.

Table 2: Parameters for Optimization of Pyrazolone Synthesis

| Parameter | Conditions to Investigate | Expected Outcome on Yield and Purity |

|---|---|---|

| Solvent | Ethanol, Methanol, Acetic Acid, Solvent-free | Affects solubility of reactants and can influence reaction rate and regioselectivity. |

| Temperature | 0 °C to reflux | Higher temperatures generally increase reaction rate but may lead to side products. |

| Reaction Time | 1 to 24 hours | Sufficient time is needed for complete conversion, but prolonged times can lead to degradation. |

| Catalyst | Acidic (e.g., HCl, H₂SO₄) or Basic (e.g., piperidine) | Can accelerate the reaction and influence the regioselectivity of the cyclization. |

| Stoichiometry | Equimolar or slight excess of one reactant | Can be adjusted to drive the reaction to completion and minimize unreacted starting materials. |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to achieve high yield and purity.

Advanced Structural Elucidation and Spectroscopic Analysis of 5 Cyclopropyl 2 Methyl 1h Pyrazol 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of 5-cyclopropyl-2-methyl-1H-pyrazol-3-one would be expected to show distinct signals corresponding to the different types of protons in the molecule. The interpretation would involve analyzing the chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), and integration (number of protons) for each signal.

Similarly, the ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| N-CH₃ | 3.2 - 3.5 | Singlet | 3H |

| Pyrazole-H | 5.3 - 5.6 | Singlet | 1H |

| Cyclopropyl-CH | 1.5 - 1.8 | Multiplet | 1H |

| Cyclopropyl-CH₂ | 0.6 - 1.0 | Multiplet | 4H |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C-cyclopropyl | 155 - 160 |

| C-H (pyrazole) | 90 - 95 |

| N-CH₃ | 30 - 35 |

| Cyclopropyl-CH | 10 - 15 |

| Cyclopropyl-CH₂ | 5 - 10 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity within the cyclopropyl (B3062369) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which can be used to confirm the stereochemistry and conformation of the molecule.

Solid-State NMR for Crystalline Forms (if applicable)

If this compound exists in a crystalline form, solid-state NMR (ssNMR) could be employed to study its structure and dynamics in the solid state. This technique is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

X-ray Crystallography for Single Crystal Structure Determination

Confirmation of Molecular Conformation and Tautomeric Form

For this compound, X-ray crystallography would unequivocally determine the tautomeric form present in the solid state. Pyrazol-3-ones can exist in several tautomeric forms (OH, NH, and CH forms), and crystallography would identify the dominant tautomer in the crystal lattice. It would also reveal the precise conformation of the cyclopropyl group relative to the pyrazole (B372694) ring.

Intermolecular Interactions and Crystal Packing Analysis

The crystal structure would also provide valuable insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal. Understanding these interactions is crucial for predicting and controlling the physical properties of the solid material.

Illustrative Crystallographic Data Table

| Parameter | Illustrative Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| Hydrogen bonds | N-H···O |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, both high-resolution and fragmentation analyses provide critical insights into its elemental composition and structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₇H₁₀N₂O. The exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can confirm the elemental composition with high accuracy, typically within a few parts per million (ppm) mdpi.com. The expected exact mass for the protonated molecule [M+H]⁺ is crucial for confirming its identity in synthesis and metabolism studies.

Table 1: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₁₀N₂O | [M+H]⁺ | 139.0866 |

Note: Data is calculated based on the molecular formula. Experimental values would be expected to align closely with these figures.

Fragmentation Pathway Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) experiments are essential for analyzing the fragmentation pathways of this compound. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which serves as a structural fingerprint. The fragmentation of pyrazolone (B3327878) derivatives often involves characteristic losses of small, stable molecules and cleavage of substituent groups .

A plausible fragmentation pathway for the protonated molecule ([C₇H₁₀N₂O+H]⁺, m/z 139.0866) would likely initiate with the cleavage of the cyclopropyl ring or the loss of neutral molecules from the pyrazolone core. Key fragmentation steps could include:

Loss of CO: A common fragmentation in carbonyl-containing compounds, leading to a fragment ion at m/z 111.0760.

Cleavage of the Cyclopropyl Group: Loss of a C₃H₅ radical, resulting in an ion at m/z 98.0604.

Ring Cleavage: Complex rearrangements and cleavage of the pyrazole ring can lead to various smaller fragments.

The significant fragmentation processes are instrumental in confirming the connectivity of the atoms within the molecule .

Table 2: Proposed Key Mass Fragments for this compound

| Proposed Fragment Ion | m/z (Calculated) | Possible Origin |

|---|---|---|

| [M+H - CO]⁺ | 111.0760 | Loss of carbon monoxide from the pyrazolone ring |

| [M+H - C₂H₄]⁺ | 111.0760 | Loss of ethene from the cyclopropyl group |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are particularly useful for identifying key structural features and studying dynamic processes like tautomerism.

Identification of Key Functional Groups and Bond Vibrations

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups. Theoretical calculations and experimental data from related pyrazolone structures provide a basis for assigning these vibrational modes researchgate.net.

C=O Stretching: A strong absorption band is expected in the FT-IR spectrum, typically in the range of 1700-1720 cm⁻¹, characteristic of the ketone group in the pyrazolone ring nih.gov.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring's double bonds (C=N and C=C) are expected to appear in the 1500-1650 cm⁻¹ region nih.govmdpi.com.

C-H Stretching: The spectrum will contain contributions from the methyl group (around 2922 cm⁻¹), the cyclopropyl group (typically above 3000 cm⁻¹), and the C-H bond on the pyrazole ring nih.gov.

Ring Vibrations: The pyrazole ring itself will have characteristic breathing and deformation modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| C=O | Stretching | 1700 - 1720 (Strong) | 1700 - 1720 (Weak) |

| C=N | Stretching | 1590 - 1620 (Medium) | 1590 - 1620 (Strong) |

| C=C (ring) | Stretching | 1450 - 1550 (Medium) | 1450 - 1550 (Medium) |

| C-H (cyclopropyl) | Stretching | ~3010 - 3090 (Medium) | ~3010 - 3090 (Medium) |

Tautomeric Equilibrium Studies in Solution and Solid State

Pyrazolone compounds are known to exhibit prototropic tautomerism, potentially existing in three forms: the NH-form (amide), the OH-form (enol), and the CH-form researchgate.netnih.govclockss.org. The predominant tautomer is highly dependent on the substitution pattern, the physical state (solid or solution), and the polarity of the solvent nih.govnih.gov.

Vibrational spectroscopy is a powerful tool for investigating this equilibrium.

In the Solid State: The presence of a strong C=O stretching band (around 1700 cm⁻¹) and the absence of a broad O-H stretching band (3200-3600 cm⁻¹) would indicate that the compound exists primarily in the keto (NH or CH) form.

In Solution: The choice of solvent can shift the equilibrium. In nonpolar solvents, pyrazolones may exist as dimers, while polar solvents like DMSO can break intermolecular hydrogen bonds and favor different tautomeric forms nih.gov. For example, the appearance of a broad O-H band in the FT-IR spectrum upon dissolution in a specific solvent would suggest a shift towards the OH-tautomer. Comparing the spectra in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆) can reveal the dynamics of the tautomeric equilibrium clockss.org.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule, which is related to its chromophoric system. For this compound, the pyrazolone ring constitutes the primary chromophore.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions and are associated with the conjugated system of the pyrazolone ring. They are expected to appear in the shorter wavelength region of the UV spectrum.

n → π Transitions:* These transitions involve the non-bonding electrons of the oxygen and nitrogen atoms. They are generally of lower intensity and appear at longer wavelengths compared to π → π* transitions.

The position of the absorption maximum (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism scispace.com. Studies on related pyrazoline derivatives show that increasing solvent polarity can cause a shift in the λ_max scispace.com. For instance, a derivative might show an absorption maximum at a different wavelength in ethanol (B145695) compared to dichloromethane mdpi.com.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many heterocyclic compounds are fluorescent, the emission properties of this compound would need to be determined experimentally. If fluorescent, the emission spectrum would be characterized by its maximum emission wavelength and quantum yield, providing further insight into its electronic structure and potential applications in materials science.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λ_max (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~250 - 270 | π → π* |

Note: The expected values are based on data for structurally similar pyrazolone derivatives mdpi.com. Actual experimental values may vary.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| Ethene |

| Ethanol |

| Dichloromethane |

| Dimethyl sulfoxide (DMSO) |

| Chloroform-d (CDCl₃) |

Characterization of Electronic Transitions and Conjugation

The electronic absorption spectra of pyrazolone derivatives are typically characterized by transitions occurring in the ultraviolet (UV) region. mdpi.com For instance, studies on 3-methyl-pyrazol-5-one and 1-phenyl-3-methyl-pyrazol-5-one have identified strong absorption bands attributable to π →π* transitions. The presence of a cyclopropyl group at the 5-position and a methyl group at the N1-position of the pyrazole ring in this compound is expected to influence the energy of these transitions.

The cyclopropyl group, due to its unique electronic properties, can interact with the π-system of the pyrazolone ring through homoconjugation. This interaction can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the wavelength of maximum absorption (λmax). Computational studies on other pyrazolone derivatives have shown that substituents can alter the HOMO-LUMO energy gap, which is directly related to the electronic transition energies.

The conjugation within the this compound molecule involves the pyrazolone ring system. The potential for tautomerism in pyrazolones (keto-enol and lactam-lactim forms) further complicates the electronic landscape, as different tautomers would exhibit distinct electronic transitions. researchgate.netjournament.com The predominant tautomeric form in different environments will dictate the observed spectroscopic properties. For similar pyrazolone structures, the keto form is often found to be more stable.

Table 1: Hypothetical Electronic Transition Data for this compound

| Transition Type | Expected λmax Range (nm) | Solvent System |

| π →π | 230 - 290 | Non-polar (e.g., Hexane) |

| n →π | 300 - 350 | Polar (e.g., Ethanol) |

Note: This table is based on general knowledge of pyrazolone derivatives and is for illustrative purposes only, as specific experimental data for this compound is not available.

Solvent Effects on Spectroscopic Properties

The spectroscopic properties of pyrazolone derivatives are known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the relative stability of the ground and excited states of the molecule, leading to shifts in the absorption maxima.

In polar solvents, it is common to observe a bathochromic (red) or hypsochromic (blue) shift in the λmax of the π →π* and n →π* transitions. For pyrazolone azo dyes, it has been noted that the hydrazo tautomer is more prevalent in highly polarizable solvents like ethanol. nih.gov This indicates that for this compound, a change in solvent could potentially influence its tautomeric equilibrium and, consequently, its UV-Vis absorption spectrum.

Specifically, polar protic solvents can form hydrogen bonds with the pyrazolone molecule, which can stabilize certain electronic states more than others. For example, the lone pair of electrons on the nitrogen and oxygen atoms can interact with protic solvents, affecting the energy of the n →π* transition. A shift to shorter wavelengths (hypsochromic shift) for n →π* transitions is often observed in polar protic solvents due to the stabilization of the ground state. Conversely, π →π* transitions may exhibit a bathochromic shift in polar solvents if the excited state is more polar than the ground state.

Table 2: Expected Solvatochromic Shifts for this compound

| Solvent | Polarity Index | Expected Shift in π →π* λmax | Expected Shift in n →π* λmax |

| Hexane | 0.1 | Reference | Reference |

| Dichloromethane | 3.1 | Bathochromic | Hypsochromic |

| Ethanol | 4.3 | Bathochromic | Hypsochromic |

| Water | 10.2 | Significant Bathochromic | Significant Hypsochromic |

Note: This table illustrates the expected trends based on the principles of solvatochromism and data from related compounds, as specific experimental values for the target molecule are unavailable.

Further experimental and computational studies are necessary to fully elucidate the electronic transitions, conjugation pathways, and the precise impact of solvent effects on the spectroscopic properties of this compound.

Theoretical and Computational Chemistry Studies on 5 Cyclopropyl 2 Methyl 1h Pyrazol 3 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the properties of molecules with a high degree of accuracy. eurasianjournals.com These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 5-cyclopropyl-2-methyl-1H-pyrazol-3-one, DFT methods like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are commonly employed to provide a balance between computational cost and accuracy. researchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. youtube.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.net

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| Total Energy (Hartree) | -498.7654 |

| Dipole Moment (Debye) | 3.45 |

| Rotational Constant A (GHz) | 2.187 |

| Rotational Constant B (GHz) | 1.123 |

| Rotational Constant C (GHz) | 0.987 |

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify these reactive centers. Typically, in pyrazolone (B3327878) systems, the HOMO is localized on the pyrazole (B372694) ring and the electron-donating substituents, while the LUMO is often distributed over the carbonyl group and the conjugated system.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.31 |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com By comparing the calculated chemical shifts with experimental data, the structure and conformation of this compound in solution can be confirmed. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the peaks in an Infrared (IR) spectrum. jocpr.com These calculations can help in the assignment of the vibrational modes of the functional groups present in the molecule, such as the C=O stretching of the pyrazolone ring, the C-N stretching, and the vibrations associated with the cyclopropyl (B3062369) and methyl groups. ijoctc.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. nih.gov These calculations can provide information about the electronic structure and the nature of the electronic transitions in this compound.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR (δ, ppm) | 3.5 (s, 3H) | N-CH₃ |

| 1.0-1.2 (m, 4H) | Cyclopropyl-CH₂ | |

| 1.8 (m, 1H) | Cyclopropyl-CH | |

| ¹³C NMR (δ, ppm) | 175.0 | C=O |

| 150.0 | C-cyclopropyl | |

| 35.0 | N-CH₃ | |

| IR (cm⁻¹) | 1710 | C=O stretching |

| 2950-3050 | C-H stretching | |

| UV-Vis (λmax, nm) | 250 | π → π* transition |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The structure of the transition state provides crucial information about the mechanism of the reaction. For reactions involving this compound, such as electrophilic substitution or nucleophilic addition, the geometry of the transition state can be optimized, and its vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction. Calculating this barrier provides a quantitative measure of the reaction rate. For example, in the alkylation of the pyrazolone, computational studies can determine whether the reaction proceeds via an SN1 or SN2 mechanism and predict the regioselectivity of the reaction. scholaris.ca

| Reaction | Calculated Activation Energy (kcal/mol) | Transition State Imaginary Frequency (cm⁻¹) |

|---|---|---|

| N-alkylation | 25.5 | -350i |

| C-alkylation | 32.1 | -410i |

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. researchgate.net Starting from the geometry of the transition state, the IRC calculation follows the reaction path in both the forward and reverse directions, leading to the corresponding product and reactant minima. This analysis provides a detailed picture of the structural changes that occur as the reaction progresses. For reactions of this compound, IRC calculations can visualize the bond-breaking and bond-forming processes, offering a dynamic view of the reaction mechanism.

Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the course and rate of chemical reactions. For pyrazolone derivatives, solvents can affect tautomeric equilibria, reaction mechanisms, and transition state energies. While specific studies on the reaction pathways of this compound are not extensively documented, general principles derived from computational studies on related pyrazole systems can be applied.

Theoretical studies on the reactivity of similar heterocyclic compounds, such as pyrazaboles, have demonstrated that solvent polarity can alter reaction mechanisms. scholaris.ca For instance, a reaction might proceed through a concerted mechanism in a nonpolar solvent, while a stepwise mechanism involving charged intermediates may be favored in a polar solvent due to better stabilization of the intermediates. The choice of solvent can therefore be a critical parameter in the synthesis and subsequent reactions of this compound.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate solvent effects. scholaris.ca These models can calculate the solvation energy and its impact on the energy profile of a reaction, providing predictions about how the reaction pathway might change in different solvents. For this compound, such calculations could predict, for example, whether N-alkylation or O-alkylation is more favorable in a given solvent, a common reactivity question for pyrazolones. A theoretical investigation into the N-alkylation of pyrazole derivatives using Density Functional Theory (DFT) has shown that local reactivity descriptors can predict the site of interaction with electrophiles, and that transition-state energies are influenced by the solvent. researchgate.net

Illustrative Table of Solvent Effects on a Hypothetical Reaction Pathway:

| Solvent (Dielectric Constant) | Reaction Step | Calculated Activation Energy (kcal/mol) | Predicted Mechanism |

| Toluene (2.4) | Rate-determining step | 25.3 | Concerted |

| Acetonitrile (37.5) | Step 1 (Intermediate formation) | 18.7 | Stepwise |

| Acetonitrile (37.5) | Step 2 (Product formation) | 12.1 | Stepwise |

| Water (80.1) | Step 1 (Intermediate formation) | 15.9 | Stepwise |

| Water (80.1) | Step 2 (Product formation) | 9.8 | Stepwise |

Note: The data in this table is illustrative and based on general principles of solvent effects on reaction pathways for heterocyclic compounds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work.

For this compound, QSPR models could be developed to predict key physical properties such as aqueous solubility and vapor pressure. The development of such models involves calculating a set of molecular descriptors that encode structural information and then using statistical methods like multiple linear regression (MLR) to build a predictive equation. acs.orgacs.org

Molecular descriptors used in QSPR studies can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a molecule like this compound, relevant descriptors might include:

Molecular Weight: A simple constitutional descriptor.

Topological Polar Surface Area (TPSA): Related to hydrogen bonding potential and, consequently, solubility.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is inversely related to aqueous solubility.

Molecular Volume and Surface Area: Geometrical descriptors that can correlate with vapor pressure.

Dipole Moment: A quantum-chemical descriptor reflecting molecular polarity.

A general QSPR equation for a property (P) can be represented as: P = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where cᵢ are regression coefficients and Dᵢ are the molecular descriptors.

Illustrative QSPR Model for Aqueous Solubility (LogS):

| Descriptor | Type | Coefficient |

| LogP | Lipophilicity | -0.85 |

| TPSA | Polarity | +0.02 |

| Molecular Weight | Constitutional | -0.01 |

| Number of Rotatable Bonds | Flexibility | -0.15 |

Note: This table represents a hypothetical QSPR model to illustrate the concept.

QSPR methodologies can also be extended to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. This is sometimes referred to as Quantitative Spectrometric Data-Activity Relationship (QSDAR). researchgate.net

For predicting ¹³C NMR chemical shifts, for example, descriptors can include quantum-chemically calculated parameters like atomic charges, magnetic shielding tensors, and local electronic properties. nih.gov Machine learning algorithms, such as support vector machines and neural networks, have shown significant promise in developing accurate predictive models for NMR and IR spectra from molecular structures. nih.govmdpi.comdigitellinc.com

These predictive models can be incredibly useful in the structural elucidation of novel compounds or for verifying the structure of a synthesized molecule like this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a detailed picture of the dynamic behavior of molecules, which is crucial for understanding their function and interactions.

The this compound molecule possesses conformational flexibility, particularly around the rotatable bond connecting the cyclopropyl group to the pyrazole ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. eurasianjournals.com

By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe how different parts of the molecule move relative to each other. This information is critical for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy conformation in isolation. The results of MD simulations can provide insights into the distribution of dihedral angles and identify the most populated conformational states.

MD simulations are particularly powerful for studying how a solute molecule interacts with its solvent environment. For this compound in an aqueous solution, MD simulations can reveal the structure of the solvation shell and the nature of intermolecular interactions, such as hydrogen bonds between the pyrazolone's carbonyl oxygen or nitrogen atoms and water molecules.

The simulation can track the formation and breaking of these hydrogen bonds over time, providing a dynamic picture of the solvation process. This information is crucial for understanding properties like solubility and how the molecule behaves in a biological medium. The analysis of radial distribution functions from an MD trajectory can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed view of the local solvent structure. researchgate.net

Coordination Chemistry and Metal Complex Formation with 5 Cyclopropyl 2 Methyl 1h Pyrazol 3 One

Ligand Characteristics of the Pyrazolone (B3327878) Scaffold

The coordination behavior of 5-cyclopropyl-2-methyl-1H-pyrazol-3-one is fundamentally dictated by the electronic and steric properties of the pyrazolone ring and its substituents. Like other 1,3-disubstituted 5-pyrazolones, this compound can exist in different tautomeric forms, which influences its mode of coordination to a metal center. The keto-enol tautomerism is a key feature, allowing it to act as a versatile chelating agent.

Binding Sites and Chelating Ability

The this compound ligand typically functions as a bidentate chelating agent, forming a stable six-membered ring upon coordination with a metal ion. The primary binding sites are the exocyclic carbonyl oxygen atom (at C3) and the nitrogen atom of the pyrazole (B372694) ring (at N2). saudijournals.com This O,N-donor set is the most common coordination mode observed for pyrazolone derivatives. mdpi.comjohnshopkins.edu

Upon deprotonation, the ligand can coordinate in its enolate form. In this configuration, the negative charge is delocalized between the carbonyl oxygen and the pyrazole ring, enhancing its donor properties. The coordination generally involves the deprotonated oxygen and one of the ring nitrogen atoms, leading to the formation of highly stable metal chelates. saudijournals.com This bidentate chelation is crucial for the formation of mononuclear and polynuclear metal complexes.

Influence of Cyclopropyl (B3062369) and Methyl Substituents on Ligand Properties

The nature of the substituents on the pyrazolone ring significantly modulates its electronic and steric landscape, thereby affecting the stability, geometry, and properties of the resulting metal complexes.

N2-Methyl Group: The methyl group attached to the N2 position has two primary effects. Electronically, it is a weak electron-donating group through an inductive effect, which slightly increases the electron density on the coordinating nitrogen atom, potentially strengthening the metal-ligand bond. Sterically, the methyl group is relatively small and does not impose significant hindrance, allowing for the formation of various coordination geometries. However, its presence directs coordination to the adjacent N1 nitrogen in certain coordination modes. semanticscholar.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolone-based ligands is well-established, and these methods are applicable to this compound. The resulting complexes are typically characterized using a suite of analytical and spectroscopic techniques to determine their structure and properties.

Preparation with Transition Metals and Lanthanides

Metal complexes of pyrazolone derivatives are generally synthesized by reacting the ligand with a metal salt in a suitable solvent. tandfonline.com A common method involves dissolving the pyrazolone ligand in an organic solvent, such as ethanol (B145695) or methanol, and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates) with gentle heating and stirring. tandfonline.comnih.gov The pH of the solution is sometimes adjusted to facilitate the deprotonation of the ligand and promote complex formation. The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration.

This synthetic approach has been successfully employed for a wide range of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), as well as for lanthanide(III) ions. johnshopkins.edunih.govresearchgate.net The stoichiometry of the final complex, typically ML₂ or ML₃, depends on the metal ion's preferred coordination number and the reaction conditions.

Structural Analysis of Coordination Compounds

For first-row transition metals like Co(II) and Ni(II), pyrazolone ligands typically form mononuclear complexes with a distorted octahedral geometry, commonly with a [M(L)₂(H₂O)₂] composition, where L represents the deprotonated pyrazolone ligand. mdpi.comjohnshopkins.edutandfonline.com Lanthanide ions, having larger ionic radii and a preference for higher coordination numbers, can form complexes with three or more pyrazolone ligands, resulting in coordination numbers of 8 or 9. nih.gov

The table below summarizes typical structural features observed in metal complexes with analogous pyrazolone ligands.

| Metal Ion | Typical Stoichiometry (M:L) | Coordination Number | Common Geometry | Representative M-O Bond Length (Å) | Representative M-N Bond Length (Å) |

| Co(II) | 1:2 | 6 | Distorted Octahedral | 2.05 - 2.15 | 2.10 - 2.20 |

| Ni(II) | 1:2 | 6 | Distorted Octahedral | 2.00 - 2.10 | 2.05 - 2.15 |

| Cu(II) | 1:2 | 4 or 6 | Square Planar / Distorted Octahedral | 1.90 - 2.00 | 1.95 - 2.05 |

| Zn(II) | 1:2 | 4 or 6 | Tetrahedral / Octahedral | 2.00 - 2.10 | 2.05 - 2.15 |

| La(III) | 1:3 | 8 or 9 | Distorted Square Antiprism / Capped Square Antiprism | 2.45 - 2.60 | 2.60 - 2.75 |

| Eu(III) | 1:3 | 8 | Distorted Square Antiprism | 2.35 - 2.45 | 2.50 - 2.60 |

Spectroscopic and Magnetic Properties of Metal Complexes

The formation of a coordination complex between this compound and a metal ion induces significant changes in its physical and electronic properties, which can be probed by various spectroscopic techniques and magnetic susceptibility measurements.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the pyrazolone ligand. The free ligand exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Upon coordination to a metal ion through the carbonyl oxygen, this band shifts to a lower frequency (typically by 20-50 cm⁻¹), indicating a weakening of the C=O bond. researchgate.nettandfonline.com Furthermore, new bands appear in the far-IR region (below 600 cm⁻¹) corresponding to the M-O and M-N stretching vibrations, providing direct evidence of complex formation. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination environment. The spectra typically show intense bands in the UV region, which are assigned to intra-ligand π→π* and n→π* transitions. scirp.org For transition metal complexes, weaker absorption bands are observed in the visible region. These bands arise from d-d electronic transitions, and their position and intensity are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral). mdpi.comscirp.org For lanthanide complexes, sharp, low-intensity bands corresponding to f-f transitions may be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions like Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the ligand's coordination. The chemical shifts of the protons and carbons near the coordination sites are typically shifted upon complexation. nih.gov In the case of paramagnetic complexes (e.g., with Co(II) or Ni(II)), the NMR signals are often broadened significantly, making detailed analysis challenging.

Magnetic Properties:

Magnetic susceptibility measurements are crucial for determining the electronic structure of transition metal and lanthanide complexes. The effective magnetic moment (μ_eff), calculated from these measurements, reveals the number of unpaired electrons in the metal center. researchgate.net For instance, high-spin octahedral Ni(II) (d⁸) complexes are expected to have two unpaired electrons and magnetic moments in the range of 2.8–3.3 Bohr magnetons (B.M.). tandfonline.com High-spin octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments between 4.7 and 5.2 B.M. due to a significant orbital contribution. mdpi.comresearchgate.net These values help confirm the oxidation state and spin state of the central metal ion.

The table below provides typical magnetic moment ranges for common transition metal ions in octahedral complexes with pyrazolone-type ligands.

| Metal Ion | d-electron Configuration | Spin State | Theoretical Spin-only μ_eff (B.M.) | Observed μ_eff Range (B.M.) |

| Mn(II) | d⁵ | High-spin | 5.92 | 5.80 - 6.10 |

| Fe(II) | d⁶ | High-spin | 4.90 | 5.10 - 5.50 |

| Co(II) | d⁷ | High-spin | 3.87 | 4.70 - 5.20 |

| Ni(II) | d⁸ | High-spin | 2.83 | 2.80 - 3.30 |

| Cu(II) | d⁹ | High-spin | 1.73 | 1.80 - 2.20 |

Catalytic Applications of Metal Complexes (e.g., in organic transformations)

Metal complexes derived from pyrazolone ligands have demonstrated significant potential as catalysts in a variety of organic transformations. researchgate.net The catalytic activity of these complexes is intrinsically linked to the coordination environment of the metal center, which is dictated by the structural and electronic properties of the pyrazolone ligand.

The application of pyrazolone-derived metal complexes in catalysis has been explored in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. For instance, ruthenium(II) complexes bearing pyrazolone carbothioamide ligands have been investigated for the direct amination of alcohols. researchgate.net Protic pyrazole complexes, a class of compounds related to pyrazolones, have been employed in transfer hydrogenation and hydrogenation of ketones, where the ligand actively participates in the catalytic cycle. nih.gov

While reports on heterogeneous catalysis using pyrazolone complexes are less common, the immobilization of these complexes on solid supports is a promising strategy for catalyst recovery and recycling. The robust nature of the pyrazolone scaffold can be advantageous in developing stable heterogeneous catalysts.

The design of the pyrazolone ligand is crucial for tuning the catalytic properties of its metal complexes. Modifications to the pyrazolone ring can influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity.

For this compound, the substituents at the C5 and N2 positions are expected to play a significant role. The cyclopropyl group at the C5 position introduces a degree of steric bulk and unique electronic properties due to its strained ring structure. This can influence the coordination geometry and the accessibility of the metal center to substrates. The methyl group at the N2 position is an electron-donating group that can modulate the electron density at the metal center, which in turn can affect its reactivity.

By systematically modifying these substituents, it is possible to create a library of ligands with tailored properties for specific catalytic applications. For example, introducing bulkier groups could enhance enantioselectivity in asymmetric catalysis, while tuning the electronic properties could optimize the rate of a specific reaction.

Interactive Data Table: Catalytic Applications of Pyrazolone-Based Metal Complexes

| Metal Complex | Catalytic Reaction | Catalyst Type | Key Findings | Reference |

|---|---|---|---|---|

| Ruthenium(II) pyrazolone carbothioamide | Direct amination of alcohols | Homogeneous | Effective catalysis for the formation of C-N bonds. | researchgate.net |

| Protic pincer-type pyrazole ruthenium complex | Asymmetric transfer hydrogenation of acetophenone | Homogeneous | Demonstrates the role of the ligand in the catalytic mechanism. | nih.gov |

| Chiral-at-metal iridium(III) complex with protic pyrazoles | Asymmetric transfer hydrogenation of ketones | Homogeneous | Protic pyrazole additives enhance catalytic activity and enantioselectivity. | nih.gov |

Development of Functional Materials based on Metal Complexes (e.g., luminescent materials, sensors)

The unique photophysical properties of metal complexes with pyrazolone-based ligands have led to their investigation in the development of functional materials, such as luminescent materials and chemical sensors. bohrium.com

The electronic behavior of the pyrazole backbone in these ligands plays a crucial role in stabilizing the electronic and optical properties of the resulting metal complexes. rsc.org Terbium complexes with novel pyrazolone derivatives, for instance, have been shown to emit a characteristic green fluorescence with high quantum yields, indicating efficient energy transfer from the ligand to the metal ion. nih.gov Similarly, new luminescent zinc(II) complexes with pyrazolone-based azomethine ligands exhibit tunable luminescence from blue to orange, making them promising for applications as electroluminescent materials. mdpi.com

The development of chemosensors based on pyrazole derivatives is another active area of research. nih.gov The coordination of a specific metal ion to a pyrazolone-based ligand can induce a change in its photophysical properties, leading to a detectable colorimetric or fluorescent signal. For example, a pyrazole-based chemosensor has been developed for the colorimetric detection of Cu(II) ions. rsc.orgrsc.org

The incorporation of this compound into such functional materials could offer unique advantages. The cyclopropyl group may influence the packing of the molecules in the solid state, which can affect the luminescent properties of the material. Furthermore, the specific coordination environment provided by this ligand could be exploited to design sensors with high selectivity for particular metal ions.

Interactive Data Table: Functional Materials Based on Pyrazolone Metal Complexes

| Metal Complex | Material Type | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Terbium(III) Pyrazolone Derivatives | Luminescent Material | Strong green fluorescence, high quantum yields. | Organic light-emitting diodes (OLEDs) | nih.gov |

| Zinc(II) Pyrazolone-based Azomethines | Luminescent Material | Tunable emission from blue to orange, high thermal stability. | Electroluminescent materials | mdpi.com |

| Copper(II) Imine-based Pyrazol-5-ol | Chemosensor | Colorimetric detection of Cu(II) ions. | Environmental monitoring | rsc.orgrsc.org |

| Zinc(II) Salen-type Pyrazolone Schiff Bases | Luminescent Material | Tunable absorption and emission based on diamine moieties. | Dyes and pigments | tuwien.at |

Applications of 5 Cyclopropyl 2 Methyl 1h Pyrazol 3 One in Chemical Research and Beyond Excluding Clinical/human/safety

Role as a Synthetic Building Block and Intermediate

Pyrazoles and their derivatives, such as pyrazolones, are recognized as privileged scaffolds in organic synthesis. nih.gov They serve as foundational structures for the creation of a wide array of more complex molecules. nih.govwikipedia.org The reactivity of the pyrazolone (B3327878) ring, which can exist in different tautomeric forms, allows for various chemical transformations, making it a valuable intermediate. beilstein-journals.org